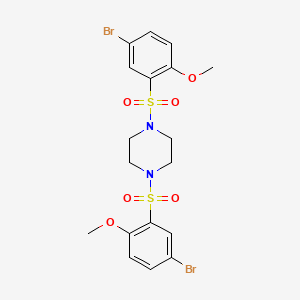

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2N2O6S2/c1-27-15-5-3-13(19)11-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-12-14(20)4-6-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBVSZPUHYZEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methoxyphenol

The synthesis begins with 2-methoxyphenol (guaiacol), where bromination introduces the bromine atom at the 5-position. Electrophilic aromatic substitution is directed by the methoxy group (-OCH₃), an ortho/para-directing activator. However, competing directing effects from subsequent functional groups require careful control.

Methodology :

- Brominating agents : Bromine (Br₂) in acetic acid or HBr with hydrogen peroxide.

- Conditions : Reaction at 0–5°C to minimize di-substitution.

- Yield : ~65–70% for 5-bromo-2-methoxyphenol.

Sulfonation and Chlorination

The brominated phenol is converted to the sulfonic acid derivative via sulfonation, followed by chlorination to yield the sulfonyl chloride.

Sulfonation :

- Reagent : Chlorosulfonic acid (ClSO₃H) at 0°C.

- Mechanism : Electrophilic substitution at the 4-position (meta to bromine, para to methoxy).

- Intermediate : 5-bromo-2-methoxybenzenesulfonic acid.

Chlorination :

- Reagent : Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

- Conditions : Reflux in anhydrous dichloromethane.

- Yield : ~80–85% for 5-bromo-2-methoxybenzenesulfonyl chloride.

Coupling with Piperazine

Bis-Sulfonamide Formation

Piperazine reacts with two equivalents of the sulfonyl chloride in a nucleophilic acyl substitution reaction.

Reaction Conditions :

- Base : Pyridine or triethylamine to neutralize HCl.

- Solvent : Dichloromethane or tetrahydrofuran (THF).

- Temperature : 0°C to room temperature.

- Yield : 60–75%, depending on stoichiometric control.

Mechanistic Insight :

The lone pair on piperazine’s nitrogen attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond. Steric hindrance from the 2-methoxy and 5-bromo groups necessitates extended reaction times (12–24 hours).

Alternative Bromination Strategies

Directed Ortho-Metalation (DoM)

For substrates resistant to electrophilic bromination, lithiation strategies enable precise bromine placement.

Example Protocol :

- Base : Lithium diisopropylamide (LDA) in THF at -78°C.

- Electrophile : Bromine (Br₂) or N-bromosuccinimide (NBS).

- Application : Used to functionalize methoxy-substituted arenes.

Advantages :

- Higher regioselectivity compared to electrophilic substitution.

- Compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Routes

| Method | Bromination Agent | Sulfonating Agent | Coupling Base | Overall Yield |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Br₂/H₂O₂ | ClSO₃H | Pyridine | 45–50% |

| Directed Metalation | LDA/NBS | ClSO₃H | Et₃N | 55–60% |

| One-Pot Bromo-Sulfonation | HBr/ClSO₃H | — | Pyridine | 40–45% |

Key Observations :

- Metalation strategies improve regioselectivity but require cryogenic conditions.

- One-pot methods reduce purification steps but suffer from lower yields.

Purification and Characterization

Crystallization

The crude product is purified via recrystallization from ethanol/water mixtures, exploiting solubility differences.

Chemical Reactions Analysis

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with two 5-bromo-2-methoxyphenyl sulfonyl groups. The synthesis typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with piperazine under basic conditions. This reaction pathway is crucial for generating the compound in a laboratory setting, allowing researchers to explore its properties and applications effectively.

Medicinal Chemistry

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine has garnered attention for its potential therapeutic properties. Its structural characteristics make it a candidate for drug discovery, particularly in developing new antimicrobial agents. Research indicates that similar piperazine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| Piperazine derivative A | Salmonella typhi | 2.14 µM |

| Piperazine derivative B | E. coli | 6.28 µM |

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by studies demonstrating its activity against various bacterial and fungal strains. For instance, research on piperazine derivatives indicates promising results against Aspergillus niger and Candida albicans, with varying degrees of effectiveness depending on structural modifications . Molecular docking studies have shown that the compound binds effectively to bacterial proteins, suggesting mechanisms for its antimicrobial action .

Drug Development

The piperazine moiety is known for enhancing the pharmacokinetic properties of drug candidates. Compounds containing this structure are often explored for their ability to act on neurotransmitter receptors, potentially leading to treatments for psychiatric disorders . The unique combination of functional groups in this compound may offer advantages in developing drugs targeting specific biological pathways.

Research highlights the biological activities associated with this compound, including:

- Antimicrobial Properties : Exhibits activity against both gram-positive and gram-negative bacteria.

- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives based on the piperazine framework to enhance biological activity. For example, a study synthesized a novel hybrid compound incorporating a sulfonamide moiety alongside piperazine, demonstrating improved antibacterial properties against resistant strains . Additionally, molecular docking studies provided insights into binding affinities and interaction mechanisms, further validating the compound's potential as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structural analogs, focusing on substituent effects and pharmacological outcomes.

Sulfonyl Piperazine Derivatives as Antidiabetic Agents

- 1,4-Bis(4-fluorophenylsulfonyl)piperazine ():

- Structure : Fluorophenyl groups at the sulfonyl positions.

- Activity : Demonstrated 19–30% DPP-4 inhibition at 100 µM and significant hypoglycemic effects in diabetic mice.

- Binding Interactions : Forms hydrogen bonds with DPP-4 residues (R125, E205, W629) via sulfonyl and fluorophenyl groups.

- Key Difference : The fluorine atom’s electronegativity enhances binding stability compared to bromine, but bromine’s larger size may improve hydrophobic interactions in other targets .

Antimalarial Piperazine Derivatives

- N1-(7-Chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine (): Structure: Piperazine linked to a chloroquinoline core and aminopropyl chains. Activity: Effective against chloroquine-resistant Plasmodium falciparum (EC₅₀ ~0.002 µg/mL). Improved selectivity indices over lead compounds. Mechanism: Targets the parasite’s food vacuole and inhibits β-hematin formation. Key Difference: The quinoline moiety enables heme-binding, absent in the target compound, but bromine’s bulkiness might enhance off-target interactions .

Antitumor Piperazine Derivatives

- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine (): Structure: Dithiocarbamate-functionalized propionyl groups. Activity: Inhibits HL-60 leukemia cells (up to 90% at 10 µM). Mechanism: Generates reactive oxygen species (ROS) via dithiocarbamate metabolism. Key Difference: The dithiocarbamate group introduces redox activity, whereas the bromo-methoxyphenyl groups in the target compound may favor DNA intercalation or enzyme inhibition .

Piperazine Derivatives in Material Science

- 1,4-Bis(4-(imidazolyl)benzyl)piperazine ():

- Structure : Piperazine linked to imidazole-containing benzyl groups.

- Application : Used in metal-organic frameworks (MOFs) with 8-fold interpenetrated diamond networks.

- Key Difference : The imidazole groups enable coordination chemistry, contrasting with the sulfonyl groups in the target compound, which prioritize bioactivity over material design .

Table 1: Structural and Pharmacological Comparison of Piperazine Derivatives

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (e.g., Br, F) : Enhance binding to enzymatic pockets (e.g., DPP-4) via halogen bonding or hydrophobic interactions.

- Bulkier Substituents (e.g., Bromine vs. Fluorine) : May improve target selectivity but reduce solubility.

- Sulfonyl vs. Carbamate Groups : Sulfonyl derivatives (e.g., target compound) favor enzyme inhibition, while carbamates (e.g., dithiocarbamates) introduce redox activity.

Biological Activity

1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine is a chemical compound that belongs to the piperazine family, known for its diverse biological and pharmaceutical activities. This compound has garnered attention in drug discovery due to its unique structural features and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with two 5-bromo-2-methoxyphenyl sulfonyl groups. The synthesis typically involves reacting 5-bromo-2-methoxybenzenesulfonyl chloride with piperazine under basic conditions, leading to the formation of the target compound. The structure can be represented as follows:

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific biological activities supported by research findings.

Antimicrobial Activity

Research indicates that compounds related to piperazine often demonstrate significant antibacterial properties. In studies assessing similar piperazine derivatives, moderate to strong activity was observed against various bacterial strains, including Salmonella typhi and Bacillus subtilis. For example, derivatives with sulfonamide functionalities have shown promising results in inhibiting bacterial growth, suggesting that this compound could exhibit similar effects .

Table 1: Antibacterial Activity of Piperazine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | TBD |

| Piperazine derivative A | Salmonella typhi | 2.14 µM |

| Piperazine derivative B | E. coli | 6.28 µM |

Enzyme Inhibition

The compound's sulfonamide moiety is associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. Studies on related compounds have shown strong inhibitory effects on these enzymes, which are crucial in various physiological processes and disease mechanisms.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | AChE | TBD |

| Piperazine derivative C | Urease | 1.13 µM |

| Piperazine derivative D | AChE | 6.28 µM |

Case Studies

- Anticancer Potential : A study evaluated the cytotoxic effects of various piperazine derivatives on cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation effectively at non-cytotoxic concentrations.

- Mechanism of Action : Computational studies have suggested that the interactions between the compound and target proteins may involve hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1,4-Bis((5-bromo-2-methoxyphenyl)sulfonyl)piperazine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between piperazine and substituted aryl sulfonyl chlorides. A typical protocol involves:

Dissolving piperazine in acetone under cooling.

Adding 5-bromo-2-methoxyphenylsulfonyl chloride dropwise.

Introducing NaOH to neutralize HCl byproduct.

Refluxing for 1.5–2 hours to complete the reaction.

Yield optimization requires stoichiometric control (2:1 molar ratio of sulfonyl chloride to piperazine) and purification via recrystallization from ethanol/water mixtures. Purity ≥95% is achievable with rigorous washing .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms substituent integration and symmetry of the piperazine core.

- IR Spectroscopy : Validates sulfonyl (S=O, ~1350–1150 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups.

- X-ray Diffraction : Resolves conformational flexibility (e.g., chair vs. boat piperazine conformation) and dihedral angles between aryl groups. Single-crystal studies require slow evaporation from DMSO/acetone solutions .

Q. What in vitro screening protocols are recommended for initial assessment of biological activity in this compound derivatives?

- Methodological Answer :

- Enzyme Inhibition : Use DPP-IV fluorogenic assays (e.g., Gly-Pro-AMC substrate) at 100 µM compound concentration. Activity >20% inhibition suggests potential antidiabetic properties .

- Antimicrobial Testing : Perform microdilution assays against E. coli, S. aureus, and B. subtilis (MIC values <50 µg/mL indicate significance) .

Advanced Research Questions

Q. How can molecular docking simulations be designed to investigate the DNA-binding potential of this compound?

- Methodological Answer :

Obtain DNA structure (e.g., PDB ID: 1BNA) and prepare it by removing water/adding polar hydrogens.

Optimize ligand geometry using AM1 semi-empirical methods.

Define a 40ų grid around DNA’s minor/major grooves.

Perform docking with AutoDock Vina; analyze binding modes with PyMOL.

Key interactions include pi-alkyl bonds (4.8–5.0 Å) and hydrogen bonds (1.9–2.5 Å) with nucleobases (e.g., DG4, DA6) .

Q. What structure-activity relationship (SAR) trends emerge when modifying substituents on the aryl sulfonyl groups of this piperazine derivative?

- Methodological Answer :

Q. How should researchers resolve contradictions between in vitro potency and cellular efficacy data observed with sulfonylpiperazine analogs?

- Methodological Answer :

- Membrane Permeability : Assess via PAMPA assays. Low permeability (e.g., Pe <1 ×10⁻⁶ cm/s) may explain reduced cellular activity despite in vitro potency .

- Metabolic Stability : Use hepatic microsome assays (e.g., rat S9 fractions) to identify rapid degradation pathways.

Q. What crystallographic evidence exists regarding the conformational flexibility of bis-sulfonylpiperazine derivatives?

- Methodological Answer : X-ray studies reveal:

- Piperazine Core : Prefers chair conformation with sulfonyl groups in equatorial positions.

- Aryl Dihedral Angles : 60–80° between planes, enabling π-π stacking with target residues .

Q. What mechanistic hypotheses explain the dual inhibitory effects observed in some bis-sulfonylpiperazine derivatives?

- Methodological Answer : Dual binding modes may arise from:

- Bifunctional Interactions : Sulfonyl groups engage polar residues (e.g., Arg125 in DPP-IV), while aryl rings participate in hydrophobic stacking .

- Allosteric Modulation : Conformational changes in DNA/enzymes induced by ligand binding .

Q. Which advanced chromatographic methods provide optimal resolution for analyzing degradation products of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.